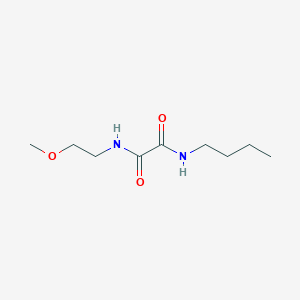

N-butyl-N'-(2-methoxyethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

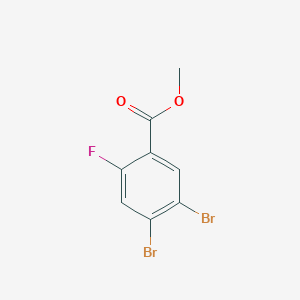

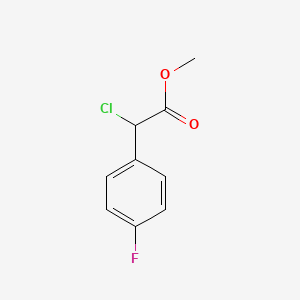

“N-butyl-N’-(2-methoxyethyl)oxamide” is a compound with an oxamide group. Oxamides are organic compounds that contain the functional group RC(O)N(R’)C(O)R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms . They can have various properties and uses depending on the specific groups attached to the oxamide group.

Molecular Structure Analysis

The molecular structure of “N-butyl-N’-(2-methoxyethyl)oxamide” would consist of an oxamide group (a carbon atom doubly bonded to two oxygen atoms and singly bonded to two nitrogen atoms) with a butyl group (four carbon atoms in a row) attached to one nitrogen atom and a 2-methoxyethyl group (a two-carbon chain with a methoxy group attached to the second carbon) attached to the other nitrogen .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving “N-butyl-N’-(2-methoxyethyl)oxamide”. Oxamides in general can undergo various reactions, including hydrolysis to form amines and carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-butyl-N’-(2-methoxyethyl)oxamide” would depend on its specific structure. Some general properties can be predicted based on the structure, such as its polarity and potential for hydrogen bonding .Applications De Recherche Scientifique

Polymer Synthesis and Modification

“N-butyl-N’-(2-methoxyethyl)ethanediamide” is utilized in the synthesis of copolymers, particularly acrylate copolymers, which are widely used in coatings, adhesives, resins, and various other products . The compound’s ability to modify glass transition temperatures makes it valuable for controlling adhesive and mechanical properties in these materials.

Pharmaceutical Applications

The structural motif of “N1-butyl-N2-(2-methoxyethyl)oxalamide” is found in several pharmaceutical compounds. It’s used in the synthesis of N-tert-butyl amides, which are present in drugs treating conditions like benign prostatic hyperplasia and HIV, due to its stability and efficiency as a catalyst in the Ritter reaction .

Non-Ionic Water-Soluble Polymers

This compound features in the creation of non-ionic water-soluble polymers, such as Poly(N,N-bis(2-methoxyethyl)acrylamide), which combine amide and ethyleneglycol ether motifs. These polymers exhibit thermoresponsive properties and are significant in biomedical applications .

Flavoring Agent in Food Industry

“N1-butyl-N2-(2-methoxyethyl)oxalamide” has been evaluated as a flavoring agent, providing a savory, meat-like aroma. It’s used in the food industry to enhance the taste profiles of various products .

Energetic Materials Research

The oxamide derivatives, including “N-butyl-N’-(2-methoxyethyl)oxamide”, are researched for their potential use in energetic materials. They are explored as environmentally friendly alternatives to commonly used compounds in pyrotechnics and propellants .

Organic Synthesis and Intermediate

As an important raw material and intermediate, “N-butyl-N’-(2-methoxyethyl)oxamide” is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production. Its versatility in chemical reactions makes it a valuable asset in various synthesis processes .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-butyl-N'-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-3-4-5-10-8(12)9(13)11-6-7-14-2/h3-7H2,1-2H3,(H,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGKMRIIXJKIMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N'-(2-methoxyethyl)oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2899679.png)

![3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2899684.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2899685.png)

![7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2899694.png)

![Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B2899697.png)